molecular formula C27H23N3O4 B14110896 N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14110896
M. Wt: 453.5 g/mol
InChI Key: MAAWCFYQOFVSOS-UHFFFAOYSA-N
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Description

N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique structure that combines benzofuro and pyrimidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine or N-benzyl-2-naphthylamines with formaldehyde and methyl 2,2-dimethyl-4,6-dioxocyclohexane-3-carboxylate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzofuro and pyrimidinyl moieties sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H23N3O4/c31-23(28-17-20-11-5-2-6-12-20)18-30-24-21-13-7-8-14-22(21)34-25(24)26(32)29(27(30)33)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,28,31)

InChI Key

MAAWCFYQOFVSOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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